Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone

Übersicht

Beschreibung

Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone, also known as Z-YVAD-FMK, is a cell-permeable potent irreversible inhibitor of caspase-1 and -4 . It has been shown to inhibit apoptosis induced by diverse stimuli . Preincubation of cells with this caspase-1 (ICE) inhibitor almost completely inhibited the formation of large kilobase-pair fragments of DNA, a characteristic biochemical change associated with apoptosis .

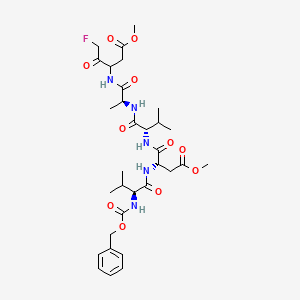

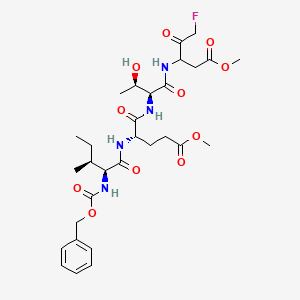

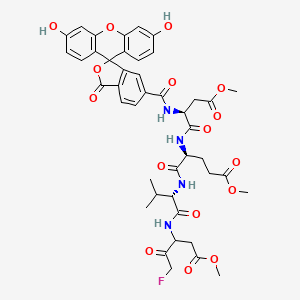

Molecular Structure Analysis

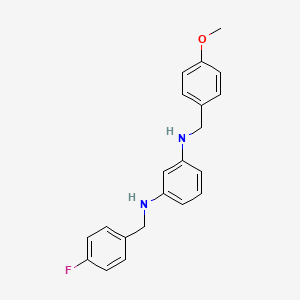

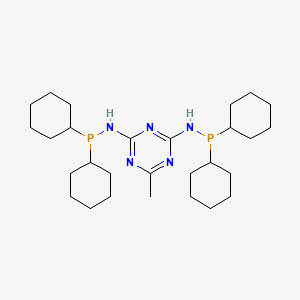

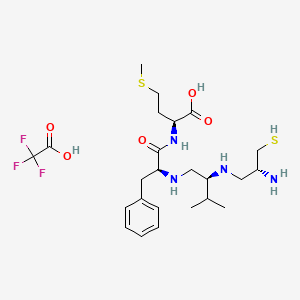

The molecular weight of this compound is 616.64 and its sum formula is C₃₀H₃₇FN₄O₉ .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 616.64 and a sum formula of C₃₀H₃₇FN₄O₉ . It is recommended to be stored at temperatures below -15°C .Wissenschaftliche Forschungsanwendungen

1. Neuroprotection and Brain Injury

Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone (Z-VAD.FMK) demonstrates significant potential in neuroprotection. It reduces ischemic and excitotoxic neuronal damage, showing efficacy in conditions like stroke and neurodegenerative diseases. In models of ischemic brain injury, Z-VAD.FMK was found to decrease tissue damage and improve behavioral deficits by inhibiting ICE-like and CPP32-like caspases, which are associated with apoptotic cell death (Hara et al., 1997).

2. Cancer Research

In cancer research, Z-VAD.FMK has been instrumental in understanding apoptosis mechanisms. For instance, it was observed to inhibit apoptosis in human malignant melanoma cells by blocking the processing of CPP32, a crucial enzyme in apoptotic pathways (Slee et al., 1996). This implies its potential role in developing novel cancer therapies targeting apoptosis.

3. Cardiovascular and Pulmonary Research

In cardiovascular research, Z-VAD.FMK has been shown to reduce myocardial infarct size in rats, indicating its potential in treating heart diseases (Huang et al., 2000). Additionally, it has been evaluated for its effects on neurogenic pulmonary edema, showing promise in reducing lung cell apoptosis and subsequent edema after subarachnoid hemorrhage (Suzuki et al., 2009).

4. Spinal Cord Injury

In the context of spinal cord injury, Z-VAD.FMK significantly reduced inflammation and tissue injury in an experimental mouse model. This finding suggests its therapeutic potential in mitigating the effects of spinal cord trauma (Genovese et al., 2007).

Wirkmechanismus

Target of Action

Z-YVADLD-FMK, also known as Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone or MFCD07366700, is a peptide that contains the amino acid sequence YVAD . This sequence is the cleavage site for caspase-1 and -4 , which are the primary targets of this compound. Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis, pyroptosis, and necroptosis) and inflammation.

Mode of Action

Z-YVADLD-FMK acts by binding to the active sites of caspase-1 and -4, thereby inhibiting their proteolytic activity . This prevents the cleavage of cellular substrates necessary for the execution of apoptosis and inflammation, effectively blocking these processes.

Biochemical Pathways

The inhibition of caspase-1 and -4 disrupts the biochemical pathways involved in programmed cell death and inflammation . This includes the inhibition of the maturation and release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18, which are downstream effects of caspase-1 activation. By blocking these pathways, Z-YVADLD-FMK can prevent cell death and reduce inflammation.

Result of Action

The molecular and cellular effects of Z-YVADLD-FMK’s action primarily involve the prevention of cell death and reduction of inflammation . By inhibiting caspase-1 and -4, the compound prevents the execution of programmed cell death pathways and the release of pro-inflammatory cytokines, thereby promoting cell survival and reducing inflammation.

Biochemische Analyse

Biochemical Properties

Z-YVADLD-FMK (trifluoroacetate salt) plays a significant role in biochemical reactions. It interacts with enzymes such as caspase-1 and -4 . The nature of these interactions involves the cleavage at the YVAD sequence, which is a key process in the activation of these caspases .

Cellular Effects

The effects of Z-YVADLD-FMK (trifluoroacetate salt) on cells are profound. It influences cell function by interacting with caspase-1 and -4, which are involved in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Z-YVADLD-FMK (trifluoroacetate salt) exerts its effects at the molecular level through binding interactions with caspase-1 and -4 . This interaction leads to the inhibition of these enzymes, thereby affecting gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a stability of over 4 years .

Metabolic Pathways

Z-YVADLD-FMK (trifluoroacetate salt) is involved in the caspase activation pathway

Eigenschaften

IUPAC Name |

5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37FN4O9/c1-17(2)26(29(42)32-18(3)27(40)33-22(14-25(38)39)24(37)15-31)35-28(41)23(13-19-9-11-21(36)12-10-19)34-30(43)44-16-20-7-5-4-6-8-20/h4-12,17-18,22-23,26,36H,13-16H2,1-3H3,(H,32,42)(H,33,40)(H,34,43)(H,35,41)(H,38,39)/t18-,22?,23-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXKCONTYDRPRE-CUEUXKTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37FN4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.